TAN-452 is synthesized through organic chemistry methods and belongs to the class of compounds known as opioid receptor antagonists. Specifically, it has been characterized for its binding affinity to the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor, which are crucial in modulating pain and gastrointestinal motility . Its unique properties position it as a significant advancement in the field of pharmacology, particularly concerning opioid-related treatments.
The synthesis of TAN-452 involves several organic reactions that are designed to construct its complex molecular structure. The primary method utilized includes:
The synthesis often requires specific reagents and conditions to facilitate the desired chemical transformations. For instance, the use of protective groups is common in organic synthesis to prevent unwanted reactions at certain functional sites during the multi-step process. Additionally, purification techniques such as chromatography are employed to isolate TAN-452 from by-products.
TAN-452 exhibits a complex molecular structure characterized by specific functional groups that confer its pharmacological properties. The detailed molecular formula and structure can be represented as follows:
The molecular weight of TAN-452 is approximately 321.39 g/mol, which is relevant for understanding its pharmacokinetics and dynamics within biological systems.
TAN-452 undergoes various chemical reactions that are essential for its functionality as an opioid antagonist:
The binding affinity of TAN-452 to different opioid receptors has been quantified using radiolabeled ligand binding assays. These assays help determine the potency and efficacy of TAN-452 compared to other known antagonists.
TAN-452 acts primarily by blocking the mu-opioid receptors in peripheral tissues, which helps alleviate constipation without affecting central pain pathways. This mechanism allows patients to benefit from opioid pain relief while minimizing gastrointestinal side effects.
In vitro studies have shown that TAN-452 exhibits a high affinity for mu-opioid receptors with an IC50 value indicating effective inhibition of receptor activation . This selectivity is crucial for reducing adverse effects associated with central nervous system activity.
TAN-452 is typically presented as a white crystalline solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which is essential for its formulation in pharmaceutical applications.
The compound demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure. Its melting point and boiling point are critical parameters that influence its handling and storage conditions.
TAN-452 has significant potential applications in both clinical and research settings:
TAN-452 (ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2',3'-6,7]pyrido[4,3-b]carbazole-12-carboxylate) is a chemically modified derivative of the classic δ-opioid receptor (DOR) antagonist naltrindole [1] [4]. It functions as a potent, orally active, and selectively peripherally acting opioid receptor antagonist with distinct binding and functional profiles across the three major opioid receptor subtypes. Its primary mechanism involves high-affinity competitive inhibition at opioid receptors in peripheral tissues, particularly within the gastrointestinal tract, while exhibiting minimal central nervous system penetrability due to physicochemical properties that limit blood-brain barrier crossing [1] [5].
Quantitative receptor binding studies using recombinant human opioid receptors reveal TAN-452's exceptional selectivity and potency for DOR. Its equilibrium dissociation constant (Ki) for DOR is 0.47 ± 0.09 nM, substantially lower than values observed for the μ-opioid receptor (MOR; Ki = 36.56 ± 1.48 nM) and κ-opioid receptor (KOR; Ki = 5.31 ± 1.80 nM) [1] [2] [3]. Functional antagonism, measured by the antagonist dissociation constant (Kb), confirms this selectivity: Kb = 0.21 ± 0.06 nM for hDOR versus 9.43 ± 0.58 nM for hMOR and 7.18 ± 0.75 nM for hKOR [2] [3]. This translates to 44.9-fold and 34.2-fold greater functional selectivity for DOR over MOR and KOR, respectively. Such a pharmacological profile positions TAN-452 uniquely among peripherally acting opioid antagonists, which typically focus on MOR blockade (e.g., methylnaltrexone, naloxegol, naldemedine) [2] [8].
Table 1: Receptor Binding and Functional Antagonism Profile of TAN-452 [1] [2] [3]
Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (Kb, nM) | Selectivity Ratio vs. DOR |
---|---|---|---|
δ-Opioid (DOR) | 0.47 ± 0.09 | 0.21 ± 0.06 | 1 (Reference) |
κ-Opioid (KOR) | 5.31 ± 1.80 | 7.18 ± 0.75 | 34.2-fold less selective |
μ-Opioid (MOR) | 36.56 ± 1.48 | 9.43 ± 0.58 | 44.9-fold less selective |
The peripherally restricted action of TAN-452 is a critical determinant of its therapeutic utility. Pharmacokinetic studies in rats demonstrate a half-life (T1/2) of 2.1 hours after intravenous administration (3 mg/kg), with a volume of distribution at steady state (Vss) of 12.1 L/kg and clearance (CL) of 78.1 mL/min·kg [1] [5]. After oral administration (30 mg/kg), the maximum plasma concentration (Cmax) reached 526 ng/mL. Crucially, brain-to-plasma concentration ratios remain low, confirming minimal CNS penetration and thereby preserving the central analgesic effects of concurrently administered opioids while antagonizing their peripheral gastrointestinal effects [1] [2] [3].
The development of TAN-452 emerged from a critical need to address the significant limitations of existing therapies for opioid-induced bowel dysfunction (OIBD), particularly opioid-induced constipation (OIC) and nausea/vomiting. Opioid analgesics, while essential for moderate-to-severe pain management, exert profound inhibitory effects on gastrointestinal (GI) function by activating opioid receptors (primarily MOR, but also DOR and KOR) within the enteric nervous system [6] [8] [10]. This results in reduced motility, decreased secretion, and increased sphincter tone, culminating in OIC—a condition affecting up to 81% of long-term opioid users and severely compromising quality of life, work productivity, and healthcare utilization [6] [8] [10].
Traditional first-line approaches (osmotic/stimulant laxatives) often provide inadequate relief, failing to address the underlying opioid receptor-mediated pathophysiology [8]. First-generation peripherally acting μ-opioid receptor antagonists (PAMORAs like methylnaltrexone, naloxegol, naldemedine) represented a significant advance by blocking MOR in the gut. However, their predominant focus on MOR overlooks the contributory roles of DOR and KOR in GI dysmotility and emesis [2] [3]. Furthermore, emerging preclinical and clinical evidence suggested that DOR antagonism might offer advantages beyond MOR blockade alone, particularly in mitigating opioid tolerance and dependence without compromising analgesia [2] [3] [6].
The rationale for developing TAN-452 specifically stemmed from several key insights:
Table 2: Rationale for TAN-452 Development vs. Established PAMORAs [1] [2] [3]
Therapeutic Challenge | Limitation of MOR-Centric PAMORAs | TAN-452 Development Rationale |
---|---|---|
Incomplete GI Symptom Control | Primarily target MOR; less effective for nausea/vomiting or complex dysmotility | Potent DOR/MOR/KOR antagonism addresses broader receptor involvement in OIBD |
Potential Impact on Opioid Tolerance | Limited or no effect on opioid tolerance mechanisms | DOR antagonism may suppress development of tolerance/dependence |
Oral Dosing Convenience | Some agents require subcutaneous injection (e.g., methylnaltrexone) | Designed as an orally bioavailable small molecule |
Mechanism Beyond Pure Laxation | Primarily reverse MOR-mediated constipation | Potential to address multiple OIBD symptoms (constipation, nausea, vomiting) via multi-receptor blockade |
TAN-452 was thus conceived as a novel multi-receptor antagonist with a bias towards DOR, aiming to provide a more comprehensive solution for OIBD by simultaneously targeting MOR-mediated constipation, DOR/KOR-associated dysmotility and emesis, and potentially modulating adverse neural adaptations to chronic opioids [2] [3].
The preclinical development of TAN-452 was marked by systematic in vitro and in vivo studies establishing its receptor pharmacology, efficacy in models of OIBD, and lack of interference with analgesia.
Initial characterization confirmed TAN-452's high affinity and functional antagonism at human opioid receptors (hDOR, hMOR, hKOR) expressed in cell membranes. Using [³⁵S]GTPγS binding assays—a measure of G-protein activation—TAN-452 potently inhibited agonist-stimulated signaling (DAMGO for MOR, DADLE for DOR, U69,593 for KOR), yielding the Kb values confirming its primary DOR antagonism with secondary but significant activity at KOR and MOR [2] [3]. This multi-receptor profile distinguished it from pure DOR antagonists like naltrindole and MOR-centric agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7